REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8]CC)=O)=[CH:4][CH:3]=1.[H-].[Na+].[CH3:15][C:16]([CH3:18])=[O:17].Cl>C1COCC1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:6](=[O:8])[CH2:15][C:16](=[O:17])[CH3:18])=[CH:11][CH:12]=1 |f:1.2|
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)OCC)C=C1
|
Name
|
|
Quantity
|
19.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
235 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
TBF
|
Quantity
|
235 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
it is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 hours
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
it is extracted with ether
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
it is dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The raw product is dissolved in a minimum of toluene
|
Type
|
FILTRATION
|
Details
|
the insoluble matter is filtered
|
Type
|
CUSTOM
|
Details
|
it is purified by chromatography on silica
|
Type
|
WASH
|
Details
|
eluting with cyclohexane/AcOEt mixture (95/5; v/v)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(CC(C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 47.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |